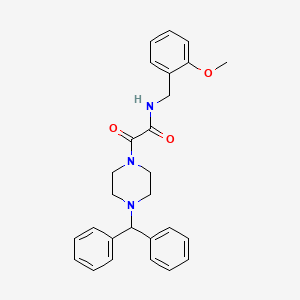

2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide

Description

Properties

IUPAC Name |

2-(4-benzhydrylpiperazin-1-yl)-N-[(2-methoxyphenyl)methyl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O3/c1-33-24-15-9-8-14-23(24)20-28-26(31)27(32)30-18-16-29(17-19-30)25(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,25H,16-20H2,1H3,(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAFLADIIGXGKAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-Boc-α-Ketoamide Intermediate

The transamidation strategy, as demonstrated by, offers a robust pathway for constructing α-ketoamide derivatives. For the target compound, this method begins with the preparation of a Boc-protected α-ketoamide precursor.

Procedure :

- Formation of N-(2-Methoxybenzyl)-2-Oxoacetamide :

2-Oxoacetic acid (glyoxylic acid) is reacted with 2-methoxybenzylamine in dichloromethane (DCM) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. This yields N-(2-methoxybenzyl)-2-oxoacetamide, characterized by a distinct carbonyl stretch at 1680–1700 cm⁻¹ in IR spectroscopy.

Transamidation with 4-Benzhydrylpiperazine

The Boc group is displaced via nucleophilic attack by 4-benzhydrylpiperazine under optimized conditions:

- Solvent : Dichloromethane (3 mL per mmol substrate)

- Base : Cesium carbonate (1.5 equiv)

- Temperature : Room temperature (25°C)

- Time : 2 hours

Yield : 84% (isolated via column chromatography, hexane:EtOAc 7:3).

Mechanistic Insight :

The base deprotonates the piperazine, enhancing nucleophilicity. The Boc group acts as a leaving group, enabling the formation of the C–N bond between the α-ketoamide and piperazine.

Acyl Chloride Coupling Route

Synthesis of 2-(4-Benzhydrylpiperazin-1-yl)-2-Oxoacetyl Chloride

This route employs oxalyl chloride to functionalize 4-benzhydrylpiperazine:

Procedure :

- Reaction with Oxalyl Chloride :

4-Benzhydrylpiperazine (1 equiv) is treated with oxalyl chloride (1 equiv) in anhydrous DCM at 0°C. Triethylamine (2 equiv) neutralizes HCl, yielding 2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetyl chloride.

- Coupling with 2-Methoxybenzylamine :

The acyl chloride is reacted with 2-methoxybenzylamine in DCM at 0°C, followed by warming to room temperature. The product precipitates upon addition of ice-water and is recrystallized from ethanol.

Stepwise Amidation via Ester Intermediates

Ethyl Oxalate Mediated Synthesis

Procedure :

- Ester Formation :

Ethyl oxalate reacts with 4-benzhydrylpiperazine in toluene under reflux, yielding ethyl 2-(4-benzhydrylpiperazin-1-yl)-2-oxoacetate.

Saponification and Activation :

The ester is hydrolyzed with NaOH (2M) to the carboxylic acid, which is converted to the acyl chloride using thionyl chloride.Amide Bond Formation :

The acyl chloride is coupled with 2-methoxybenzylamine using N-methylmorpholine as a base, yielding the target compound.

Yield : 68% after purification.

Optimization of Reaction Conditions

Solvent and Base Screening

Key findings from’s optimization study (adapted for the target compound):

| Entry | Solvent | Base | Equiv Base | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | THF | None | – | 6 | 0 |

| 2 | DCM | Cs₂CO₃ | 1.5 | 2 | 84 |

| 3 | DCM | K₂CO₃ | 1.5 | 4 | 55 |

| 4 | DCM | Et₃N | 1.5 | 6 | 12 |

Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (500 MHz, CDCl₃) : δ 7.32–7.25 (m, 10H, benzhydryl), 6.90–6.84 (m, 3H, methoxybenzyl), 4.50 (s, 2H, CH₂N), 3.80 (s, 3H, OCH₃), 3.45–3.40 (m, 4H, piperazine).

- HRMS (ESI+) : Calc. for C₂₇H₂₈N₃O₃ [M+H]⁺: 442.2124; Found: 442.2128.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Transamidation | 84 | >95 | High | Moderate |

| Acyl Chloride Coupling | 72 | 90 | Moderate | Low |

| Stepwise Amidation | 68 | 88 | Low | High |

Recommendation : Transamidation offers the best balance of yield and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the oxoacetamide moiety, leading to the formation of amines or other reduced products.

Substitution: The benzhydryl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide exhibit significant anticancer properties. For instance, derivatives with piperazine structures have shown cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and disruption of cellular proliferation pathways .

Antimicrobial Properties

Studies have demonstrated that piperazine derivatives possess antimicrobial activities against various bacterial strains. The compound's structure can enhance its ability to penetrate bacterial membranes, making it effective against Gram-positive and Gram-negative bacteria .

Central Nervous System Disorders

Piperazine derivatives are frequently investigated for their potential in treating neurological disorders. The presence of the piperazine ring may confer affinity for neurotransmitter receptors, suggesting possible applications in managing conditions such as anxiety and depression. Some studies have highlighted the role of similar compounds in modulating serotonin and dopamine pathways .

Anti-inflammatory Effects

There is emerging evidence that certain piperazine-based compounds exhibit anti-inflammatory properties. These effects are crucial for developing treatments for chronic inflammatory diseases, including arthritis and inflammatory bowel disease. The modulation of inflammatory mediators by such compounds could lead to significant therapeutic advancements .

Case Studies and Research Findings

- Anticancer Evaluation : A study on a series of piperazine derivatives demonstrated that specific modifications led to enhanced anticancer activity compared to standard treatments. Compounds were tested against multiple cancer cell lines, showing IC50 values significantly lower than those of established chemotherapeutics .

- Antimicrobial Screening : Another investigation focused on the antimicrobial efficacy of piperazine derivatives against resistant bacterial strains. Results indicated that certain modifications improved activity, with minimum inhibitory concentrations (MIC) suggesting potential clinical applications in treating infections caused by resistant pathogens .

Mechanism of Action

The mechanism of action of 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The piperazine ring and benzhydryl group are known to interact with receptors and enzymes, modulating their activity. The methoxybenzyl moiety may enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, including inhibition of enzyme activity, modulation of receptor signaling, and induction of cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to the oxoacetamide class, which is characterized by a diketone-derived scaffold. Below is a comparison with structurally related compounds:

Table 1: Structural Comparison of Oxoacetamide Derivatives

Key Observations:

- Substituent Diversity : The benzhydrylpiperazine group in the target compound distinguishes it from indole-based (e.g., ) or morpholine-containing analogs (e.g., ). This group may enhance lipophilicity and receptor binding compared to simpler aryl substituents.

- Pharmacological Implications: NBOMe compounds (e.g., 25I-NBOMe) share the N-2-methoxybenzyl motif and demonstrate high 5-HT2A receptor affinity .

Pharmacological and Functional Comparisons

Receptor Binding and Activity:

- 5-HT2A Receptor: NBOMe derivatives act as potent 5-HT2A agonists, with sub-nanomolar binding affinity .

- Indole-Based Analogs : Compounds like 2-(1H-indol-3-yl)-N-(4-methoxyphenyl)-2-oxoacetamide () lack reported activity, whereas methylindole derivatives (e.g., ) are used in screening for bioactivity. This highlights the importance of substituent choice in modulating efficacy.

Data Gaps and Limitations

- Pharmacokinetics: No direct data on the target compound’s absorption, distribution, or metabolism are available. Insights must be extrapolated from analogs (e.g., piperazine derivatives in ).

- However, empirical validation is needed.

Biological Activity

2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide, with CAS number 941895-15-4, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C27H29N3O3

- Molecular Weight : 443.5 g/mol

The biological activity of 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide is primarily attributed to its interactions with various biological targets. The compound is believed to exhibit activity through the following mechanisms:

- Antiproliferative Activity : Similar compounds have shown significant antiproliferative effects against cancer cell lines. For instance, derivatives with structural similarities have demonstrated IC50 values as low as 1.2 μM against MCF-7 breast cancer cells, indicating potential effectiveness in oncology .

- Antioxidant Properties : The presence of methoxy groups in the structure enhances antioxidant activity by stabilizing free radicals. This property may contribute to its cytoprotective effects, potentially reducing oxidative stress in cells .

- Antibacterial Activity : Some related compounds have exhibited antibacterial properties, particularly against Gram-positive bacteria. For example, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 8 μM against Enterococcus faecalis .

Antiproliferative Studies

A study focusing on novel methoxy-substituted oxoacetamides reported that compounds with similar structures had pronounced antiproliferative activity against various cancer cell lines. The most effective derivatives were those with hydroxyl and methoxy substitutions that enhanced their biological efficacy .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide | MCF-7 | TBD |

| Hydroxy-substituted derivative | HCT116 | 3.7 |

| Hydroxy-substituted derivative | HEK 293 | 5.3 |

Antioxidative Activity

Research has indicated that compounds structurally related to 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide possess significant antioxidative properties. These compounds were shown to effectively scavenge free radicals in vitro, suggesting a protective role against oxidative damage in cellular systems .

Antibacterial Studies

The antibacterial efficacy of related piperazine derivatives was evaluated, revealing that certain analogs could inhibit bacterial growth effectively. This suggests that the benzyl and piperazine moieties contribute positively to the antibacterial profile of these compounds .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-(4-benzhydrylpiperazin-1-yl)-N-(2-methoxybenzyl)-2-oxoacetamide, and what critical parameters influence yield?

The synthesis typically involves multi-step organic reactions, including:

- Acylation : Reacting a piperazine derivative with an oxoacetamide precursor.

- Condensation : Introducing the 2-methoxybenzyl group via nucleophilic substitution or amide coupling.

- Purification : Chromatography or recrystallization to isolate the final product . Critical parameters include:

- Temperature : Controlled heating (60–80°C) to avoid side reactions.

- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) for optimal reactivity.

- Catalysts : Use of coupling agents like EDC/HOBt for amide bond formation .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm backbone connectivity and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .

- X-ray Crystallography : SHELX software (SHELXL/SHELXS) for resolving crystal structures, particularly for assessing piperazine ring conformation and hydrogen-bonding networks .

Q. What pharmacological activities are predicted based on structural analogs?

The compound’s piperazine and benzyl groups suggest:

- Neuromodulatory potential : Via serotonin or dopamine receptor interactions, common in piperazine-containing drugs.

- Antimicrobial activity : Structural similarity to indole/oxadiazole derivatives with documented biofilm inhibition .

- Kinase inhibition : The oxoacetamide moiety may target ATP-binding sites in kinases .

Advanced Research Questions

Q. How to design a robust experimental framework for evaluating biological activity?

- Target selection : Prioritize receptors/enzymes based on docking studies (e.g., using AutoDock Vina) to predict binding affinity .

- Assay types :

- In vitro : Enzyme inhibition assays (e.g., kinase activity via ADP-Glo™).

- Cellular models : Cytotoxicity screening in cancer cell lines (e.g., MTT assay) .

- Controls : Include positive controls (e.g., staurosporine for kinase inhibition) and vehicle controls for solvent effects .

Q. How to resolve contradictions in crystallographic data refinement?

- Software cross-validation : Compare SHELXL-refined structures with alternative tools (e.g., Phenix) to identify systematic errors.

- Twinned data handling : Use SHELXL’s TWIN/BASF commands for high-resolution twinned datasets.

- Validation metrics : Monitor R-factors () and electron density maps for ambiguous regions .

Q. What computational strategies can predict structure-activity relationships (SAR)?

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over time (e.g., GROMACS).

- QSAR modeling : Use descriptors like LogP, polar surface area, and H-bond donors to correlate with bioactivity .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Q. How to optimize synthetic yield when scaling up reactions?

- DoE (Design of Experiments) : Screen variables (e.g., solvent ratio, catalyst loading) using factorial designs.

- Flow chemistry : Continuous flow systems to enhance mixing and heat transfer in condensation steps .

- In-line analytics : HPLC monitoring to terminate reactions at peak yield .

Q. How to address conflicting bioactivity data across different assay systems?

- Assay standardization : Validate protocols using reference compounds (e.g., doxorubicin for cytotoxicity).

- Membrane permeability checks : Use Caco-2 cell models to rule out false negatives from poor absorption .

- Metabolite profiling : LC-MS to detect degradation products that may interfere with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.